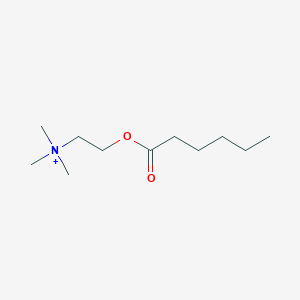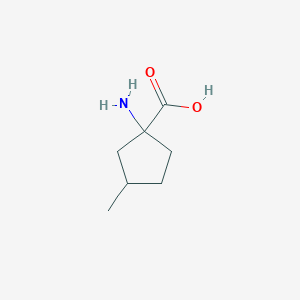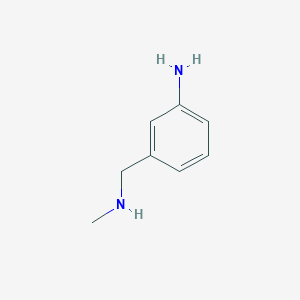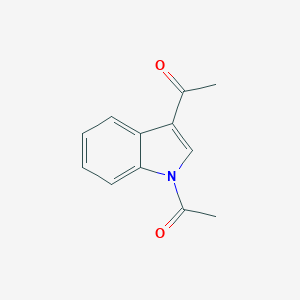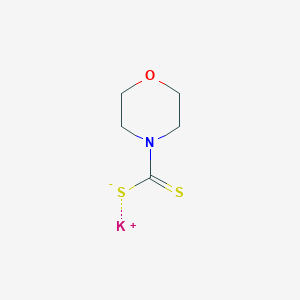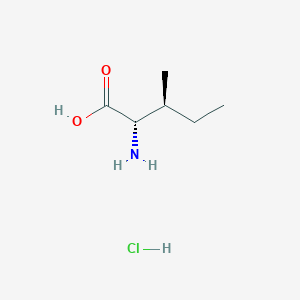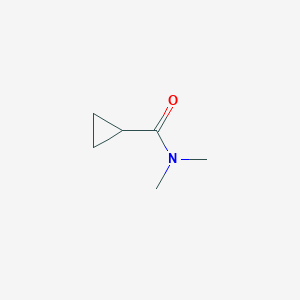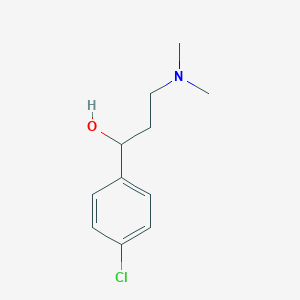![molecular formula C16H38O6Si4 B099495 Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate CAS No. 18602-86-3](/img/structure/B99495.png)
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate (BTMSS) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of succinic acid and is often used as a reagent in organic synthesis. In recent years, BTMSS has gained attention for its potential as a tool in biochemical and physiological research.
Mecanismo De Acción
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate is thought to work by reacting with certain functional groups on molecules, such as alcohols and amines, to form stable adducts. This reaction can be used to protect these functional groups during chemical reactions and can also be used to selectively modify specific molecules.
Efectos Bioquímicos Y Fisiológicos
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and to protect cells against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in lab experiments is its ability to selectively modify specific molecules. This can be useful in studying the function of specific enzymes or other biological molecules. However, one limitation of using Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate is that it can be difficult to remove from reaction mixtures, which can complicate downstream analysis.
Direcciones Futuras
There are many potential future directions for the use of Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in scientific research. One area of interest is the development of new methods for the analysis of metabolites in biological samples, which could have important applications in the diagnosis and treatment of diseases. Another area of interest is the use of Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in the synthesis of complex organic molecules, which could have important applications in the development of new drugs and materials. Additionally, the use of Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in the study of enzyme-catalyzed reactions could lead to new insights into the mechanisms of these important biological processes.
Métodos De Síntesis
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate can be synthesized through a multi-step process that involves the reaction of succinic anhydride with trimethylsilyl chloride to form the intermediate bis(trimethylsilyl) succinate. This intermediate is then reacted with trimethylsilyl triflate to produce Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate.
Aplicaciones Científicas De Investigación
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate has been used in a variety of scientific research applications, including the synthesis of complex organic molecules and the study of enzyme-catalyzed reactions. It has also been used as a tool for the analysis of metabolites in biological samples.
Propiedades
Número CAS |
18602-86-3 |
|---|---|
Nombre del producto |
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate |
Fórmula molecular |
C16H38O6Si4 |
Peso molecular |
438.8 g/mol |
Nombre IUPAC |
bis(trimethylsilyl) 2,3-bis(trimethylsilyloxy)butanedioate |
InChI |
InChI=1S/C16H38O6Si4/c1-23(2,3)19-13(15(17)21-25(7,8)9)14(20-24(4,5)6)16(18)22-26(10,11)12/h13-14H,1-12H3 |
Clave InChI |
LPQBQHQEJJCWBZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(C(C(=O)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OC(C(C(=O)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



